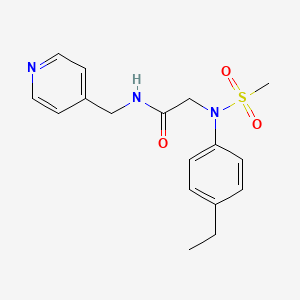
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione, also known as CETT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CETT is a heterocyclic compound that contains a triazine ring and a thione group.
作用機序
The mechanism of action of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have suggested that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione may exert its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have several biochemical and physiological effects. Studies have shown that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of acetylcholinesterase. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been found to have antioxidant activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its potential use in cancer research. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have anti-tumor activity against various types of cancer cells, which makes it a promising candidate for further research. However, one of the limitations of using 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its moderate to high toxicity. Studies have shown that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione can cause cytotoxicity in normal cells, which may limit its potential use in clinical applications.
将来の方向性
There are several future directions for research on 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione. One direction is to further investigate its anti-tumor activity and mechanism of action. Studies could also be conducted to determine the optimal dosage and administration of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione for the treatment of cancer. Another direction is to investigate its potential use in the treatment of Alzheimer's disease. Studies could be conducted to determine its efficacy in inhibiting the activity of acetylcholinesterase and improving cognitive function. Additionally, studies could be conducted to determine the potential side effects of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione and its toxicity in vivo.
合成法
The synthesis of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione involves the reaction of 2-ethylphenyl isothiocyanate with cyclohexylamine in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to form 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione. The synthesis of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been reported in several studies, and the yields have been found to be moderate to high.
科学的研究の応用
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have potential use in various research applications. One of the most promising applications of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is in the field of cancer research. Studies have shown that 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been found to have potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-2-14-8-6-7-11-16(14)20-13-19(12-18-17(20)21)15-9-4-3-5-10-15/h6-8,11,15H,2-5,9-10,12-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJTPKFPAJIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)

![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)